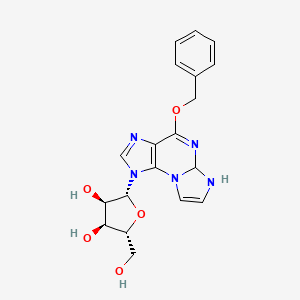
O6-Benzyl-N2,3-etheno Guanosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O6-Benzyl-N2,3-etheno Guanosine: is a synthetic nucleoside analog. It is primarily used as an intermediate in the preparation of fluorescent guanosine nucleotide analogs . This compound has a molecular formula of C19H19N5O5 and is known for its unique structure, which includes a benzyl group attached to the O6 position and an etheno bridge between the N2 and N3 positions of the guanosine molecule .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of O6-Benzyl-N2,3-etheno Guanosine typically involves multiple steps. One common method includes the protection of the guanosine molecule, followed by the introduction of the benzyl group at the O6 position. The etheno bridge is then formed between the N2 and N3 positions through a cyclization reaction. The final product is obtained after deprotection and purification steps.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Análisis De Reacciones Químicas
Types of Reactions: O6-Benzyl-N2,3-etheno Guanosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the etheno bridge or other functional groups.
Substitution: The benzyl group at the O6 position can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized guanosine derivatives, while substitution reactions can produce various substituted guanosine analogs .
Aplicaciones Científicas De Investigación
O6-Benzyl-N2,3-etheno Guanosine has several scientific research applications, including:
Biology: The compound is used in studies involving nucleic acid interactions and modifications.
Industry: The compound is used in the production of labeled nucleosides for various industrial applications.
Mecanismo De Acción
The mechanism of action of O6-Benzyl-N2,3-etheno Guanosine involves its incorporation into nucleic acids, where it can interfere with normal base pairing and replication processes. This interference can lead to the inhibition of cell proliferation, particularly in cancer cells. The compound selectively targets malignant cells, making it a promising candidate for cancer therapy.
Comparación Con Compuestos Similares
N2,3-Ethenoguanine: A product of vinyl chloride reaction with DNA, known for its mutagenic potential.
N2,3-Etheno-deoxyguanosine: Another etheno-bridged guanosine analog used in mutagenesis studies.
Uniqueness: O6-Benzyl-N2,3-etheno Guanosine is unique due to its specific structural modifications, which confer distinct properties such as enhanced fluorescence and selective targeting of malignant cells. These features make it particularly valuable in both research and therapeutic applications.
Propiedades
Número CAS |
108060-84-0 |
|---|---|
Fórmula molecular |
C19H19N5O5 |
Peso molecular |
397.4 g/mol |
Nombre IUPAC |
(2R,3R,5R)-2-(hydroxymethyl)-5-(4-phenylmethoxyimidazo[2,1-b]purin-1-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C19H19N5O5/c25-8-12-14(26)15(27)18(29-12)24-10-21-13-16(28-9-11-4-2-1-3-5-11)22-19-20-6-7-23(19)17(13)24/h1-7,10,12,14-15,18,25-27H,8-9H2/t12-,14+,15?,18-/m1/s1 |
Clave InChI |
NVQPPRXKVSLORP-MEQMSXBBSA-N |
SMILES |
C1=CC=C(C=C1)COC2=NC3NC=CN3C4=C2N=CN4C5C(C(C(O5)CO)O)O |
SMILES isomérico |
C1=CC=C(C=C1)COC2=NC3=NC=CN3C4=C2N=CN4[C@H]5C([C@H]([C@H](O5)CO)O)O |
SMILES canónico |
C1=CC=C(C=C1)COC2=NC3=NC=CN3C4=C2N=CN4C5C(C(C(O5)CO)O)O |
Sinónimos |
4-(Phenylmethoxy)-1-β-D-ribofuranosyl-1H-imidazo[2,1-b]purine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















